molecular formula C22H16N2O3S B2907265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-96-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2907265
CAS No.: 477555-96-7
M. Wt: 388.44
InChI Key: BTWMGDRVBUHFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via a phenyl group to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold. Benzothiazoles are known for their pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The dihydrobenzodioxine component contributes to its planar aromatic structure, enhancing binding affinity to biological targets such as protein kinases or DNA .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(14-9-10-18-19(13-14)27-12-11-26-18)23-16-6-2-1-5-15(16)22-24-17-7-3-4-8-20(17)28-22/h1-10,13H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWMGDRVBUHFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the benzodioxine moiety . The reaction conditions often involve the use of catalysts such as sodium metabisulfite and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole and benzodioxine moieties in this compound undergo oxidation under controlled conditions. Key findings include:

  • N-Oxidation : The benzothiazole nitrogen can form N-oxide derivatives when treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar solvents like methanol or dichloromethane .
  • Ring Oxidation : The benzodioxine ring is susceptible to oxidative cleavage using potassium permanganate (KMnO₄) or ruthenium-based catalysts, yielding dicarboxylic acid derivatives .

Table 1: Oxidation Reaction Parameters

Reaction TypeReagents/ConditionsMajor ProductsReferences
N-OxidationH₂O₂ (30%), CH₃OH, 50°C, 6 hrBenzothiazole N-oxide
Ring OxidationKMnO₄ (aq. H₂SO₄), 80°C, 12 hr6-Carboxy-2,3-dihydro-1,4-benzodioxine derivatives

Substitution Reactions

The compound participates in electrophilic and nucleophilic substitutions due to its electron-rich aromatic systems:

  • Electrophilic Aromatic Substitution : Bromination occurs at the para-position of the benzothiazole ring using Br₂ in acetic acid, yielding mono- or di-brominated derivatives .
  • Nucleophilic Substitution : The carboxamide group reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form N-alkylated products .

Table 2: Substitution Reaction Outcomes

Reaction TypeReagents/ConditionsMajor ProductsReferences
BrominationBr₂ (1 eq.), CH₃COOH, RT, 3 hr5-Bromo-benzothiazole derivative
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hrN-Methyl-carboxamide analog

Hydrolysis Reactions

The carboxamide and benzodioxine groups exhibit distinct hydrolysis profiles:

  • Acidic Hydrolysis : Treatment with concentrated HCl (6M) at reflux cleaves the carboxamide bond, generating 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 2-(1,3-benzothiazol-2-yl)aniline.
  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) selectively opens the benzodioxine ring, forming catechol derivatives .

Table 3: Hydrolysis Reaction Data

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acidic HydrolysisHCl (6M), reflux, 24 hrBenzodioxine carboxylic acid + benzothiazole amine
Basic HydrolysisNaOH (2M), EtOH/H₂O, 70°C, 10 hrCatechol-linked carboxamide

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzothiazole ring’s C=N bond, producing dihydrobenzothiazole derivatives. This reaction occurs in ethanol at 40 psi H₂ pressure and 60°C.

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The brominated derivative reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, forming biaryl products .
  • Amide Bond Formation : Carbodiimide-mediated coupling (EDC/HOBt) with primary amines generates novel carboxamide analogs .

Key Research Findings

  • Stability Under Oxidative Conditions : The benzodioxine ring remains intact during N-oxidation but degrades under strong oxidative agents like KMnO₄.
  • Regioselectivity in Substitution : Bromination favors the benzothiazole ring over the benzodioxine system due to higher electron density .
  • pH-Dependent Hydrolysis : Acidic conditions favor carboxamide cleavage, while basic conditions target the ether linkages in the benzodioxine moiety .

These reactions enable structural diversification for pharmacological optimization, particularly in developing antimicrobial and antitumor agents . Data from patents and peer-reviewed studies confirm the compound’s versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in critical biological pathways, such as DNA gyrase in bacteria, leading to its antimicrobial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity is highly sensitive to substitutions on the benzothiazole and benzodioxine rings. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activity Reference
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Target Compound) Benzothiazole-phenyl linkage C₂₂H₁₅N₂O₃S 399.43 g/mol Hypothesized kinase inhibition (based on benzothiazole activity)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Fluorine at C6 of benzothiazole C₁₆H₁₁FN₂O₃S 330.33 g/mol Enhanced metabolic stability; potential JNK inhibitor (similar to AS601245 )
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Benzothiophene replacement; cyano and methyl groups C₂₀H₁₇N₂O₃S 371.43 g/mol Reduced planarity; possible altered target specificity
N-{3-[(Furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide Furan-carboxamide substitution C₂₀H₁₆N₂O₅ 364.35 g/mol Increased polarity; may influence solubility and membrane permeability
N-[4-(2-Oxidanylidenechromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Chromenone-oxidanylidene substitution C₂₄H₁₈N₂O₄ 406.41 g/mol Extended conjugation; potential DNA intercalation or topoisomerase inhibition

Key Observations :

  • Fluorination (e.g., in the 6-fluoro analog) often improves bioavailability and target engagement .
  • Furan or chromenone substituents () introduce additional hydrogen-bonding sites, which may enhance interactions with enzymes like LMWPTP (low molecular weight protein tyrosine phosphatase) .

Pharmacological and Biochemical Profiles

  • Kinase Inhibition : Benzothiazole derivatives such as AS601245 () are established JNK (c-Jun N-terminal kinase) inhibitors. The target compound’s benzothiazole-phenyl group may similarly inhibit JNK or related kinases, though specific IC₅₀ data are unavailable in the provided evidence.
  • Enzyme Modulation: Compounds with dihydrobenzodioxine-carboxamide scaffolds (e.g., ’s "Cpd E") show activity against LMWPTP, a target in cancer and metabolic disorders. Substituents on the benzodioxine ring (e.g., cyano groups in ) could fine-tune this activity.
  • Toxicity and Stability : Fluorinated analogs () are less prone to oxidative metabolism, extending half-life in vivo. In contrast, morpholine-containing derivatives (e.g., ) may exhibit improved solubility but higher renal clearance.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-tubercular properties. The structural diversity of these compounds allows for various interactions with biological targets, leading to their therapeutic potential .

Target Interaction
The primary target of this compound is the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the biosynthesis pathway essential for bacterial survival.

Biochemical Pathways
The inhibition of DprE1 leads to a cascade of biochemical events that result in compromised cell wall integrity and ultimately bacterial cell death. This mechanism highlights the potential of this compound as a novel anti-tubercular agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit potent antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Studies show that benzothiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms. For instance:

  • Cytotoxicity : The compound has been tested against several cancer cell lines with promising results. For example, it exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Mechanisms : The anticancer effects are attributed to the inhibition of tumor-associated enzymes and modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

A series of case studies have highlighted the efficacy of this compound:

  • Study on Antitubercular Activity : In a controlled study involving M. tuberculosis, the compound demonstrated significant bactericidal activity comparable to established antitubercular drugs.
  • Cytotoxicity Assay : In vitro assays revealed that treatment with this compound led to a marked reduction in cell viability across various cancer cell lines, indicating its potential as an anticancer agent.

Data Tables

Biological Activity IC50 (µM) Target
Antimicrobial (E. coli)5.0DprE1
Anticancer (MCF7 Cells)0.57Apoptosis induction
Antitubercular0.25Cell wall biosynthesis

Q & A

Basic: What synthetic routes and analytical methods are recommended for synthesizing and characterizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling between benzothiazole-phenylamine and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives. Key steps include:

  • Condensation reactions under reflux using coupling agents like EDCI/HOBt.
  • Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation .
  • Purification via column chromatography or recrystallization.

Characterization Techniques:

  • NMR (¹H, ¹³C) for structural confirmation, focusing on benzothiazole (δ 7.5–8.5 ppm) and benzodioxine protons (δ 4.2–4.5 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • Infrared (IR) spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Test against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
  • Receptor binding studies : Radioligand displacement assays for orexin receptors (OX1R/OX2R) to measure IC₅₀ values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How can computational methods optimize synthesis and predict biological targets?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for orexin receptors, guiding structural modifications for enhanced selectivity .
  • Machine learning : Train models on existing benzothiazole derivatives to predict solubility or bioavailability, leveraging tools like RDKit or COMSOL Multiphysics .

Advanced: How to design interaction studies to resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293-OX1R stable cells) and control compounds (e.g., suvorexant for orexin receptors) .
  • Dose-response curves : Perform 8-point assays with triplicates to ensure reproducibility.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) at the benzodioxine ring or replace the benzothiazole with a pyridine moiety .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Pharmacokinetic profiling : Conduct HPLC-MS/MS studies in rodent plasma to assess half-life and bioavailability .

Advanced: How to apply Design of Experiments (DoE) for reaction optimization?

Methodological Answer:

  • Factor screening : Use Plackett-Burman design to identify critical variables (e.g., solvent polarity, temperature).

  • Response surface methodology (RSM) : Central composite design to optimize yield and purity. Example factors:

    FactorRangeResponse (Yield %)
    Temperature (°C)60–100Maximize
    Reaction time (h)12–24Target: >70%
    Catalyst (mol%)5–15Minimize impurities
  • Validation : Confirm optimal conditions with 3 independent replicates .

Advanced: What mechanistic studies elucidate its orexin receptor inhibition?

Methodological Answer:

  • Calcium flux assays : Measure intracellular Ca²⁺ changes in OX1R-expressing cells using FLIPR Tetra.
  • Western blotting : Assess downstream signaling (e.g., ERK phosphorylation) to confirm pathway modulation .
  • Mutagenesis studies : Identify key binding residues (e.g., Tyr³¹⁸ in OX1R) via alanine-scanning mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.